molecular formula C13H16O5 B7774255 Ethyl (4-ethoxy-2-formylphenoxy)acetate

Ethyl (4-ethoxy-2-formylphenoxy)acetate

Cat. No.: B7774255
M. Wt: 252.26 g/mol
InChI Key: CTVBYBDUAFYOPG-UHFFFAOYSA-N
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Description

Ethyl (4-ethoxy-2-formylphenoxy)acetate is an organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is characterized by its phenoxyacetate structure, which includes an ethoxy group and a formyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-ethoxy-2-formylphenoxy)acetate typically involves the reaction of 4-ethoxy-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-ethoxy-2-formylphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (4-ethoxy-2-formylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-ethoxy-2-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxyacetate structure allows for interactions with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Comparison: Ethyl (4-ethoxy-2-formylphenoxy)acetate is unique due to the presence of both an ethoxy group and a formyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethoxy group provides additional steric and electronic effects, influencing the reactivity and selectivity of the compound in various chemical processes .

Biological Activity

Ethyl (4-ethoxy-2-formylphenoxy)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both an ethoxy group and a formyl group attached to a phenoxyacetate backbone. This unique structure allows it to engage in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Synthesis Overview:
The compound can be synthesized through a multi-step reaction involving 3-ethoxy-4-hydroxybenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate. The process typically yields the desired product with high efficiency, often exceeding 80% yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenoxyacetate structure facilitates interactions with hydrophobic pockets in proteins, influencing their function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has demonstrated significant inhibitory effects against both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Enterococcus faecalis). Table 1 summarizes the results from an agar-well diffusion method comparing this compound with standard antibiotics like amoxicillin.

CompoundZone of Inhibition (mm)Standard Comparison
This compound18Amoxicillin
Amoxicillin20-

Table 1: Antimicrobial activity comparison .

Antioxidant Activity

This compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on various derivatives of this compound revealed that certain modifications enhance its antibacterial properties. For instance, derivatives with additional functional groups exhibited increased zones of inhibition against E. coli and E. faecalis, suggesting a structure-activity relationship that warrants further investigation .
  • In Vivo Studies : Research involving animal models has shown that this compound exhibits anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases. The compound was administered to subjects under controlled conditions, demonstrating a significant reduction in inflammation markers compared to untreated controls .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve the modulation of pathways associated with neuronal survival and apoptosis .

Properties

IUPAC Name

ethyl 2-(4-ethoxy-2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-16-11-5-6-12(10(7-11)8-14)18-9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBYBDUAFYOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC(=O)OCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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